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Compound of Interest

Compound Name: PF-06455943

Cat. No.: B12402757

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets of PF-
06455943, a potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, extending beyond its
primary therapeutic target. Understanding the broader selectivity profile of a drug candidate is
paramount for a thorough assessment of its potential therapeutic efficacy and safety. The data
herein is based on the detailed preclinical profiling of PF-06447475, a close structural analog of
PF-06455943, as the direct off-target profile of PF-06455943 is not extensively published.
Given the high degree of structural similarity, the kinase selectivity of PF-06447475 serves as a
reliable surrogate for predicting the off-target interactions of PF-06455943.

Quantitative Analysis of Off-Target Kinase Inhibition

The selectivity of PF-06447475 was evaluated against a large panel of kinases. The following
table summarizes the significant off-target kinases that, like LRRK2, exhibited substantial
inhibition. This quantitative data is crucial for identifying potential secondary pharmacological
effects and for guiding further investigation into the compound's mechanism of action.
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Target Kinase Family

Target Kinase

Percent Inhibition at 1 pM

Primary Target LRRK2 >99
STE20-like Kinase STK24 (MST3) 98
STE20-like Kinase STK3 (MST2) 97
STE20-like Kinase STK25 (YSK1) 96
STE20-like Kinase STK4 (MST1) 95
STE20-like Kinase SLK 92
STE20-like Kinase LOK (STK10) 90
STE20-like Kinase MAP4K4 89
STEZ20-like Kinase TNIK 88
STEZ20-like Kinase MAP4K5 (KHS1) 88
STE20-like Kinase MINK1 86
Germinal Center Kinase MAP4K2 84
- OXSR1 82
Tyrosine Kinase TNK2 (ACK1) 80
Germinal Center Kinase MAP4K3 (GLK) 79
Calcium/Calmodulin-

Dependent CAMKK2 78
Tyrosine Kinase TNK1 77
- GCK (MAP4K1) 76
STE-like Kinase STK33 74
- CIT 72
- STK16 (MPSK1) 70
Mitogen-Activated Protein

Kinase MAP2K4 (MKK4) 68
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Myosin Light Chain Kinase MYO3A 67

Myosin Light Chain Kinase MYO3B 66

Detailed Experimental Protocols
Kinase Selectivity Profiling (Kinome Scan)

The off-target profile of PF-06447475 was determined using a competitive binding assay that
guantitatively measures the interaction of the compound with a large panel of human kinases.

Experimental Procedure:
e Compound Handling: A stock solution of PF-06447475 was prepared in 100% DMSO.

e Kinase Panel Screening: The compound was screened at a concentration of 1 uM against a
panel of recombinant human kinases.

e Assay Principle: The assay is based on the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is
fused to a T7 phage, and the amount of kinase bound to the immobilized ligand is measured
by quantitative PCR (qPCR) of the phage DNA.

o Assay Execution:

o Kinases were incubated with the immobilized ligand and the test compound in the assay
wells.

o After an equilibration period, unbound kinase was washed away.
o The amount of bound kinase was then quantified using qPCR.

o Data Analysis: The results are reported as the percentage of the kinase that is inhibited from
binding to the immobilized ligand by the test compound, as compared to a DMSO control. A
higher percent inhibition value indicates a stronger interaction between the compound and
the kinase.
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Visualized Data and Workflows
Experimental Workflow: Kinome Scan

The following diagram illustrates the key steps in the experimental workflow used to determine
the kinase selectivity profile of PF-06447475.
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Caption: Experimental workflow for kinome selectivity profiling.
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Signaling Pathways of Key Off-Targets

The identified off-target kinases are involved in a variety of cellular signaling pathways. This
diagram highlights the major pathways potentially affected by PF-06455943.
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Caption: Key signaling pathways potentially modulated by PF-06455943.

 To cite this document: BenchChem. [Beyond LRRK2: A Technical Guide to the Cellular
Targets of PF-06455943]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12402757#cellular-targets-of-pf-06455943-beyond-
Irrk2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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